molecular formula C8H16O5S B584454 Ethyl alpha-thioglucopyranoside CAS No. 13533-58-9

Ethyl alpha-thioglucopyranoside

Cat. No.: B584454
CAS No.: 13533-58-9
M. Wt: 224.271
InChI Key: CHAHFVCHPSPXOE-JAJWTYFOSA-N
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Description

The compound Ethyl alpha-thioglucopyranoside is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxanes, which are six-membered ring ethers. The presence of multiple hydroxyl groups and an ethylsulfanyl group makes it a molecule of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl alpha-thioglucopyranoside typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.

    Functional Group Introduction: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethylsulfanyl reagent reacts with the precursor.

    Hydroxyl Group Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis. These groups are later removed to yield the final product.

    Cyclization: The formation of the oxane ring is achieved through an intramolecular cyclization reaction, often facilitated by acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in Ethyl alpha-thioglucopyranoside can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or the hydroxyl groups.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl alpha-thioglucopyranoside serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes involved in carbohydrate metabolism.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its unique structure could lead to the development of novel drugs targeting specific biological pathways.

Industry

In materials science, this compound can be used as a building block for the synthesis of polymers and other advanced materials with desirable properties.

Mechanism of Action

The mechanism by which Ethyl alpha-thioglucopyranoside exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S,6R)-2-methylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    (2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(methoxymethyl)oxane-3,4,5-triol: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

The presence of the ethylsulfanyl group in Ethyl alpha-thioglucopyranoside imparts unique chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

Ethyl alpha-thioglucopyranoside (ETG) is a thiosugar compound that has garnered attention due to its potential biological activities. This article explores the biological properties of ETG, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The synthesis, mechanism of action, and relevant case studies are also discussed to provide a comprehensive overview of this compound.

This compound is characterized by the presence of a thiol group attached to a glucopyranoside structure. Its molecular formula is C7_7H14_{14}O5_5S, and it exhibits properties typical of glycosides, influencing its interaction with biological systems.

1. Antimicrobial Properties

ETG has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that ETG exhibits potential against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies have shown that ETG can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli150.5 mg/mL
S. aureus120.8 mg/mL

2. Anti-Inflammatory Activity

ETG has been investigated for its anti-inflammatory effects. A study highlighted its ability to reduce the production of pro-inflammatory cytokines in human dermal fibroblasts exposed to UV radiation. The compound significantly decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent .

3. Enzyme Inhibition

ETG has shown promise as an inhibitor of key enzymes involved in various metabolic pathways:

  • Tyrosinase Inhibition : ETG was isolated from natural sources and exhibited an IC50_{50} value of 0.19 mg/mL in inhibiting tyrosinase, an enzyme crucial in melanin production and implicated in hyperpigmentation disorders .
  • Glycosyltransferase Inhibition : Preliminary studies suggest that ETG acts as a glycosyltransferase inhibitor, which could have implications in glycosylation processes relevant to cancer and other diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ETG against clinical isolates of E. coli and S. aureus. The results indicated that ETG not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for persistent infections.

Case Study 2: Anti-Inflammatory Mechanism

In another study focusing on skin health, ETG was administered to human dermal fibroblasts subjected to oxidative stress. The results showed a marked reduction in oxidative stress markers and improved cell viability, highlighting its potential role in skin repair mechanisms post-injury.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAHFVCHPSPXOE-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706181
Record name Ethyl 1-thio-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13533-58-9
Record name Ethyl 1-thio-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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